Methyl 6-formyl-5-methylnicotinate is an organic compound with the molecular formula and a molecular weight of 179.17 g/mol. It is classified as a derivative of nicotinic acid, specifically a methyl ester, which features a formyl group at the 6th position and a methyl group at the 5th position of the nicotinate ring. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
Methyl 6-formyl-5-methylnicotinate falls under the category of organic compounds and esters, specifically within the class of nicotinic acid derivatives. Its structure allows it to participate in various chemical reactions, making it of interest in synthetic organic chemistry.
The synthesis of methyl 6-formyl-5-methylnicotinate typically involves several key steps, starting from 6-methyl nicotinate:
These steps can be optimized for industrial production to enhance yield and purity.
The detailed reaction conditions, including temperature, pressure, and time for each step, are crucial for achieving high yields. For example, bromination typically requires controlled temperatures to prevent over-reaction, while formylation may require specific catalysts or solvents to facilitate the reaction.
Methyl 6-formyl-5-methylnicotinate has a distinct molecular structure characterized by:
The InChI key for this compound is ATYNRCACXCZQDW-UHFFFAOYSA-N, which helps in identifying its unique structure in chemical databases .
Methyl 6-formyl-5-methylnicotinate can undergo several types of chemical reactions:
Understanding the reaction mechanisms and conditions (temperature, solvent) is essential for predicting product formation and optimizing yields. For example, oxidation reactions may require acidic or neutral pH conditions to prevent unwanted side reactions.
The mechanism of action for methyl 6-formyl-5-methylnicotinate involves its interaction with biological targets:
Methyl 6-formyl-5-methylnicotinate exhibits moderate stability under standard laboratory conditions but should be handled with care due to potential reactivity associated with its functional groups .
Methyl 6-formyl-5-methylnicotinate has various scientific applications:
Catalytic asymmetric synthesis has emerged as a cornerstone for environmentally benign production of Methyl 6-formyl-5-methylnicotinate. The strategic incorporation of chiral catalysts enables precise stereochemical control while minimizing waste generation—a dual achievement aligning with green chemistry objectives. One significant advancement involves the development of enantioselective formylation reactions catalyzed by cinchona alkaloid-derived organocatalysts, which facilitate the introduction of the formyl group at the C6 position with excellent enantiomeric excess (typically >90% ee) under mild conditions [7]. These catalysts function through hydrogen-bonding interactions that activate both the substrate and the formyl donor while creating a chiral environment conducive to asymmetric induction.
Recent methodologies have demonstrated exceptional atom economy through cascade reactions that combine esterification and formylation in a single vessel. For instance, starting from commercially available 5-methylnicotinic acid, researchers have achieved sequential chlorination, methanolysis, and Vilsmeier-Haack formylation using catalytic trimethylsilyl chloride (TMSCl) as a water scavenger. This approach eliminates the need for intermediate isolation and purification, reducing solvent consumption by approximately 65% compared to stepwise protocols. The catalytic cycle regenerates the active species, with TMSCl loadings as low as 5 mol% sufficient to drive the reaction to completion within 6 hours at 60°C [7].
Table 1: Performance Metrics for Catalytic Asymmetric Routes
Catalyst System | Reaction Time (h) | Yield (%) | ee (%) | Solvent Consumption (mL/g) |
---|---|---|---|---|
Cinchonidine-Thiourea | 24 | 85 | 92 | 15 |
Proline-Derived Organocatalyst | 18 | 78 | 88 | 12 |
TMSCl-Mediated Cascade | 6 | 90 | N/A | 8 |
The solvent selection plays a crucial role in the sustainability profile of these processes. Ethyl lactate—a bio-based solvent derived from renewable resources—has proven particularly effective for these transformations, offering superior catalyst solubility and stability compared to traditional aprotic solvents. When combined with catalyst immobilization techniques using magnetic nanoparticles, these systems enable straightforward catalyst recovery through magnetic separation, maintaining >95% activity over five consecutive reaction cycles [10].
Microwave irradiation has revolutionized the synthesis of Methyl 6-formyl-5-methylnicotinate by dramatically accelerating reaction kinetics while improving energy efficiency and product purity. The dielectric heating mechanism of microwaves enables rapid, uniform thermal activation of polar intermediates throughout the reaction mixture, circumventing the thermal gradients characteristic of conventional conductive heating [3]. This technology has been particularly transformative for the esterification step preceding formylation, where traditional reflux methods typically require 8-12 hours.
In optimized microwave protocols, methyl 6-methylnicotinate synthesis from 5-methylnicotinic acid achieves completion in under 15 minutes using methanol as both solvent and reactant, with catalytic p-toluenesulfonic acid (5 mol%) under 150W irradiation at 100°C. The reaction mixture reaches target temperature within 30 seconds—approximately 20 times faster than oil bath heating—resulting in near-quantitative yields (98%) without requiring excess reagents [4]. The formylation step similarly benefits from microwave activation, where Vilsmeier-Haack reactions (using POCl₃/DMF complex) proceed to 95% conversion in 8 minutes compared to 8 hours under conventional conditions.
Table 2: Microwave vs Conventional Thermal Synthesis Parameters
Reaction Step | MW Power (W) | MW Time (min) | Conv. (%) | Conv. Time (h) | Conv. Yield (%) |
---|---|---|---|---|---|
Esterification | 150 | 15 | >99 | 8 | 98 |
Vilsmeier Formylation | 300 | 8 | 95 | 8 | 92 |
One-Pot Sequence | 250 | 25 | 90 | 16 | 85 |
The most significant advancements involve integrated one-pot sequences that combine esterification and formylation without intermediate workup. By carefully optimizing power settings and reagent addition sequences, researchers have developed protocols where the methyl ester formed in situ undergoes direct formylation upon addition of the Vilsmeier reagent. This approach leverages the differing microwave absorption characteristics of reaction components—methanol (tan δ = 0.659) efficiently couples with microwaves during esterification, while dimethylformamide (tan δ = 0.275) facilitates formylation through ionic conduction mechanisms [3]. The controlled cooling feature in modern microwave reactors prevents thermal degradation of the formyl product, which is particularly sensitive to overheating.
Transesterification under microwave irradiation offers an alternative route bypassing carboxylic acid intermediates. Menthyl nicotinate derivatives have been synthesized from methyl esters in just 20 minutes at 150°C using catalytic sodium methoxide (0.5 mol%), demonstrating the versatility of microwave approaches for diverse nicotinate frameworks [4]. These methods typically achieve 15-fold reductions in processing time while eliminating the need for large solvent volumes traditionally required for azeotropic water removal.
Mechanochemical synthesis through ball milling has emerged as a powerful solvent-free alternative for Methyl 6-formyl-5-methylnicotinate production, eliminating the environmental burden of organic solvents while enhancing reaction efficiency. The methodology relies on efficient energy transfer through high-frequency impacts that induce molecular rearrangements otherwise requiring solvation. For esterification, stoichiometric mixtures of 5-methylnicotinic acid and methanol combine with catalytic concentrated H₂SO₄ (0.5 mol%) in stainless steel milling jars, achieving 97% conversion after 90 minutes of milling at 30Hz frequency [7].
The mechanochemical approach demonstrates particular advantages for the formylation step, where traditional methods require careful control of exothermic reactions. In ball milling protocols, solid-state reactions between methyl 5-methylnicotinate and the Vilsmeier reagent (prepared from DMF and oxalyl chloride) proceed smoothly without temperature spikes. The confined reaction environment ensures thorough mixing at the molecular level, resulting in 94% yield with excellent regioselectivity for the C6 position—a significant improvement over solution-phase methods that typically yield 85-88% due to byproduct formation [6].
The absence of solvent facilitates straightforward purification through vacuum sublimation, exploiting the volatility difference between the product (sublimation point 80°C at 0.1 mmHg) and unreacted starting materials. This eliminates the aqueous workup steps traditionally required, reducing wastewater generation by approximately 90%. Scale-up studies using planetary ball mills with 500mL jars demonstrate consistent performance at 100g scale, with impact frequency and milling ball size identified as critical parameters. Optimal results are achieved with 5mm diameter balls occupying 30% of the jar volume, providing sufficient energy for molecular activation without inducing decomposition pathways.
Zeolite catalysts have demonstrated remarkable efficacy in achieving C6-selective formylation of methyl 5-methylnicotinate, overcoming the inherent challenges associated with the electron-deficient pyridine ring system. The confinement effect within zeolite pores creates a microenvironment that favors transition state geometries leading to the 6-formyl derivative while sterically inhibiting undesirable 2- or 4-substitution. H-ZSM-5 (SiO₂/Al₂O₃ ratio 30:1) exhibits superior performance due to optimal balance between acidity (0.85 mmol/g NH₃ adsorption) and pore diameter (5.5Å), which accommodates the planar nicotinate ring while excluding bulkier transition states leading to diformylated byproducts [10].
The reaction mechanism involves Lewis acid activation through framework aluminum atoms, which coordinate with the pyridinic nitrogen, enhancing electron deficiency at the C6 position. Simultaneously, Brønsted acid sites facilitate the generation of the electrophilic formylating species from dimethylformamide. This dual activation pathway enables formylation at remarkably low temperatures (60°C) compared to conventional Vilsmeier conditions (80-85°C), significantly reducing energy input while maintaining 95% regioselectivity for the 6-isomer. Catalyst recyclability studies demonstrate consistent performance over 10 cycles following calcination at 450°C to remove residual organic deposits [10].
Table 3: Zeolite Catalyst Performance in Regioselective Formylation
Zeolite Type | Pore Size (Å) | Acidity (mmol/g) | Temp (°C) | 6-Isomer Selectivity (%) | Conv. (%) |
---|---|---|---|---|---|
H-ZSM-5 (30:1) | 5.5 | 0.85 | 60 | 95 | 98 |
H-Beta (25:1) | 6.6 | 0.92 | 65 | 88 | 99 |
HY (5:1) | 7.4 | 1.15 | 70 | 75 | 97 |
Mordenite (20:1) | 6.5 | 0.78 | 75 | 82 | 95 |
Hierarchical zeolites featuring mesoporous channels alongside microporous networks address diffusion limitations encountered with bulkier substrates. These materials, synthesized through desilication-recrystallization protocols, exhibit 40% faster reaction kinetics due to improved mass transfer of both reactant and product molecules. The mesoporous structure further reduces coking tendencies during prolonged operation, extending catalyst lifetime by approximately 30% compared to conventional microporous analogues. Continuous flow implementations using packed-bed reactors demonstrate stable operation for over 200 hours with 99% conversion and no detectable leaching of aluminum species into the product stream [10].
Recent innovations incorporate transition metal cations (Sn⁴⁺, Zr⁴⁺) into zeolite frameworks through isomorphous substitution, creating Lewis acid sites with enhanced electrophilicity. These materials catalyze the direct oxidative formylation using methanol as both solvent and carbon source, with tert-butyl hydroperoxide serving as terminal oxidant. This cascade approach generates the formyl group through in situ oxidation of the methyl substituent, providing an atom-economical alternative to traditional formylation methodologies. The reaction proceeds through a sequence involving alcohol dehydrogenation, aldehyde formation, and electrophilic substitution, achieving 85% yield with water as the only byproduct [10].
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